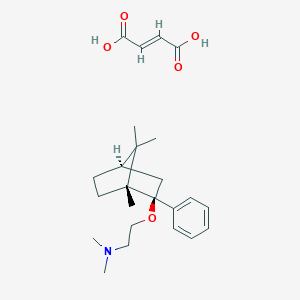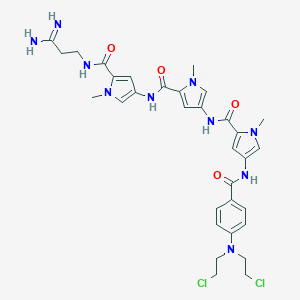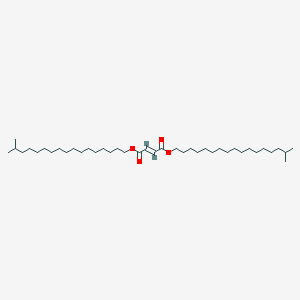![molecular formula C22H26N2O5 B056429 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 119623-97-1](/img/structure/B56429.png)
3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefalexin hydrochloride, also known as cephalexin hydrochloride, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by inhibiting the synthesis of the bacterial cell wall. This compound is effective against both gram-positive and some gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cefalexin hydrochloride typically involves the reaction of 7-aminocephalosporanic acid (7-ACA) with phenylglycine chloride hydrochloride. The process includes the following steps:
Acylation: 7-ACA is acylated with phenylglycine chloride hydrochloride in the presence of a base such as triethylamine.
Cyclization: The resulting intermediate undergoes cyclization to form the cephalosporin nucleus.
Purification: The crude product is purified through crystallization or chromatography to obtain cefalexin hydrochloride.
Industrial Production Methods
Industrial production of cefalexin hydrochloride involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Production of 7-ACA through fermentation using microorganisms.
Chemical Synthesis: Acylation of 7-ACA with phenylglycine chloride hydrochloride.
Purification: Multiple purification steps to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Cefalexin hydrochloride undergoes various chemical reactions, including:
Hydrolysis: Acidic and basic hydrolysis can lead to the degradation of cefalexin hydrochloride.
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can cause oxidative degradation.
Photolysis: Ultraviolet light can induce photolytic degradation.
Common Reagents and Conditions
Acidic Hydrolysis: 1 M HCl
Basic Hydrolysis: 0.04 M NaOH
Oxidation: 0.3% H₂O₂
Photolysis: UV light exposure
Major Products Formed
The major degradation products formed from these reactions include various by-products resulting from the breakdown of the cephalosporin nucleus .
Aplicaciones Científicas De Investigación
Cefalexin hydrochloride has numerous applications in scientific research:
Chemistry: Used as a model compound to study the stability and degradation of β-lactam antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat infections of the respiratory tract, skin, and urinary tract.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations .
Mecanismo De Acción
Cefalexin hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the breakdown of the bacterial cell wall and ultimately, cell death .
Comparación Con Compuestos Similares
Cefalexin hydrochloride is often compared with other first-generation cephalosporins such as cefadroxil and cefazolin. While cefadroxil has a longer half-life and may require less frequent dosing, cefalexin hydrochloride is more commonly prescribed due to its well-established efficacy and safety profile .
Similar Compounds
- Cefadroxil
- Cefazolin
- Cefaclor
- Cefuroxime
Cefalexin hydrochloride stands out due to its broad-spectrum activity and oral bioavailability, making it a preferred choice for treating various bacterial infections .
Propiedades
Número CAS |
119623-97-1 |
|---|---|
Fórmula molecular |
C22H26N2O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-(ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C22H26N2O5/c1-5-8-12-11(4)21(27)23-17-15(12)19(25)16-13(9-6-2)14(10-29-7-3)22(28)24-18(16)20(17)26/h5-10H2,1-4H3,(H,23,27)(H,24,28) |
Clave InChI |
OMRXHCIEOALSNM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |
SMILES canónico |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C |
Sinónimos |
3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




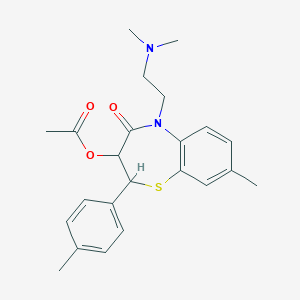

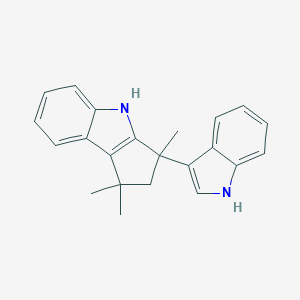
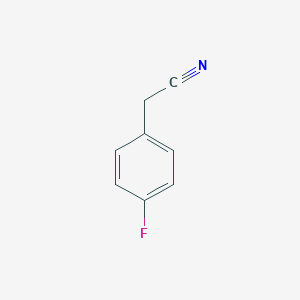
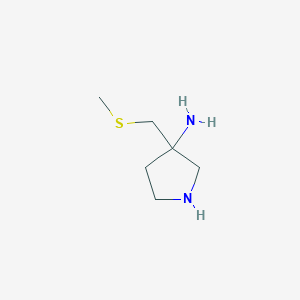
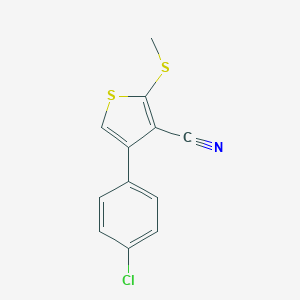
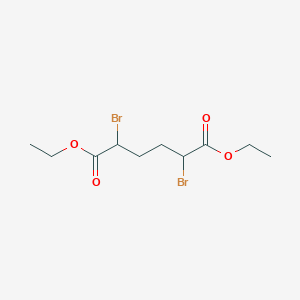

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
